Product packaging for Betamethasone-d5 21-Acetate(Cat. No.:)

Betamethasone-d5 21-Acetate

Cat. No.: B1160669
M. Wt: 439.53
Attention: For research use only. Not for human or veterinary use.
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Description

Betamethasone-d5 21-Acetate is a chemical compound that features five deuterium atoms, making it a stable isotopically labeled analog of Betamethasone 21-Acetate . The unlabelled form of this compound has the CAS number 987-24-6 . It has a molecular formula of C24H26D5FO6 and a molecular weight of 439.53 g/mol . This deuterated standard is designed for use in analytical method development, validation, and quality control (QC) applications during the synthesis and formulation stages of drug development . It serves as a critical reference standard to ensure traceability and accuracy against pharmacopeial standards (such as USP or EP) . The parent compound, Betamethasone, is a well-characterized glucocorticoid corticosteroid with potent anti-inflammatory and immunosuppressive properties . It acts as an agonist of the glucocorticoid receptor . Upon activation, this receptor complex modulates gene expression by promoting anti-inflammatory signals and inhibiting pro-inflammatory transcription factors like NF-Kappa B . This mechanism underlies its utility in researching a wide range of inflammatory and immune-related conditions . This compound is intended for Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

Molecular Formula

C₂₄H₂₆D₅FO₆

Molecular Weight

439.53

Synonyms

(11β,16β)-21-(Acetyloxy)-9-fluoro-11,17-dihydroxy-16-methylpregna-1,4-diene-3,20-dione;  9-Fluoro-11β,17,21-trihydroxy-16β-methylpregna-1,4-diene-3,20-dione-d5 21-acetate;  Betamethasone-d5 Acetate; 

Origin of Product

United States

Synthetic Strategies and Isotopic Site Specific Incorporation of Deuterium

Precursor Compounds and Starting Materials for Deuterium (B1214612) Enrichment

The synthesis of deuterated steroids like Betamethasone-d5 21-Acetate typically begins with a readily available, non-labeled steroid precursor. A common strategy involves starting with a closely related steroid and introducing the deuterium atoms at specific, chemically stable positions. For instance, the synthesis of multiply deuterium-labeled cortisol has been achieved starting from cortisone. nih.gov In this process, the precursor (cortisone) undergoes a series of reactions, including protection of reactive functional groups, to guide the deuterium incorporation to the desired sites. nih.gov

A plausible synthetic route for this compound could start from a precursor such as 9α-hydroxyandrost-4-ene-3,17-dione (9αOH-AD), which is a known starting material for the synthesis of betamethasone (B1666872) itself. researchgate.net Alternatively, a late-stage introduction of deuterium onto the betamethasone molecule or its immediate precursors is also a viable strategy. The choice of precursor is critical as it dictates the subsequent steps for introducing the methyl group at the C-16 position, installing the dihydroxyacetone side chain at C-17, and performing the deuteration reactions.

The deuterium atoms in this compound are located at the C-1, C-4, and C-6 positions. synzeal.com Therefore, the precursor must have functional groups that facilitate deuterium exchange or reduction at these specific sites.

Methodologies for Stereoselective Deuterium Introduction

Achieving the correct stereochemistry during deuterium incorporation is paramount, as the biological and chemical properties of steroids are highly dependent on their three-dimensional structure. acs.org

Chemical methods are the most common approaches for introducing deuterium into steroid frameworks. These methods can be broadly categorized into exchange reactions and reductive deuterations.

Hydrogen-Deuterium (H/D) Exchange: Base-catalyzed H/D exchange is a powerful technique for introducing deuterium at carbon atoms alpha to a carbonyl group. mdpi.com For this compound, the enolizable protons at positions adjacent to the ketone at C-3 can be exchanged for deuterium. This is typically achieved using a deuterated solvent like deuterium oxide (D₂O) or methanol-d (B46061) (MeOD) in the presence of a base such as sodium deuteroxide (NaOD). nih.govjuniperpublishers.com The γ hydrogens in α,β-unsaturated carbonyl systems, as seen in the A-ring of betamethasone, can also undergo exchange through conjugation. mdpi.com

Reductive Deuteration: This method involves the reduction of a suitable functional group, such as a ketone or a double bond, using a deuterium-donating reagent. Sodium borodeuteride (NaBD₄) is a common reagent used to reduce ketones to deuterated hydroxyl groups. nih.govnih.gov For introducing deuterium at unsaturated sites, catalytic deuteration using deuterium gas (D₂) in the presence of a metal catalyst like palladium (Pd) or platinum (Pt) is frequently employed. juniperpublishers.comarkat-usa.org The stereoselectivity of these reductions is often influenced by the steric hindrance of the steroid's core structure, where the reagent typically attacks from the less hindered face. acs.org

A summary of common deuteration reagents and their applications is presented below.

ReagentApplication
Deuterium Oxide (D₂O)H/D exchange reactions, often with a base or acid catalyst. juniperpublishers.com
Sodium Borodeuteride (NaBD₄)Stereoselective reduction of carbonyl groups. nih.govnih.gov
Deuterium Gas (D₂) with Metal CatalystReduction of C=C double bonds. arkat-usa.org
Lithium Aluminum Deuteride (LiAlD₄)Potent reducing agent for esters, carboxylic acids, and ketones. arkat-usa.org
Deuterated Solvents (e.g., MeOD, AcOD)Used as deuterium source in exchange reactions. nih.govarkat-usa.org

While less common for the bulk synthesis of labeled compounds, enzymatic methods offer exceptional regio- and stereoselectivity. Cell-free systems using purified enzymes can achieve high rates of deuterium incorporation. For example, enzymes such as 5α-reductase and hydroxysteroid dehydrogenases are used in the biosynthesis of steroids and can be harnessed for synthetic purposes with deuterated cofactors like NADPH-d. The use of cytochrome P450 enzymes to study steroid interactions has also been explored using hydrogen-deuterium exchange mass spectrometry, highlighting the potential for enzyme-guided labeling. nih.gov However, for a compound like this compound, chemical synthesis routes are generally more practical and cost-effective.

Optimization of Deuteration Reaction Conditions and Yields

For catalytic deuteration reactions, the choice of catalyst and solvent is crucial. For example, in the deuteration of cinnamic acid, changing the solvent from protic (methanol) to aprotic (ethyl acetate) increased deuterium incorporation from 30% to 70%. thalesnano.com Further optimization by switching to a less active catalyst (5% Pd/BaSO₄) selectively deuterated the double bond and increased the deuterium content to 95%. thalesnano.com Similar principles apply to the complex steroid scaffold.

For H/D exchange reactions, the concentration of the base, the temperature, and the duration of the reaction must be carefully controlled to maximize deuterium incorporation without causing unwanted side reactions or degradation of the steroid. nih.gov The development of methods like ultrasound-assisted microcontinuous processes has shown promise for achieving rapid, efficient, and selective deuteration of steroid hormones with high yields and isotopic incorporation. researchgate.net

ParameterEffect on DeuterationExample
Solvent Can influence reaction rate and selectivity. Aprotic solvents can increase incorporation in some catalytic reactions.Changing from methanol (B129727) to ethyl acetate (B1210297) increased deuterium incorporation from 30% to 70%. thalesnano.com
Catalyst Activity and selectivity determine the site and extent of deuteration.Using 5% Pd/BaSO₄ instead of 10% Pd/C improved selectivity and deuterium content. thalesnano.com
Temperature Affects reaction kinetics. Higher temperatures can increase exchange rates but may also lead to side products.Leuckart–Wallach reactions are optimized at specific temperatures (e.g., 170 °C) to balance yield and deuteration levels. nih.gov
Reaction Time Must be sufficient for complete reaction, but excessive time can lead to degradation or isotopic scrambling.Optimized reaction times prevent the formation of side products. nih.gov

Purification and Isolation Techniques for Synthetic this compound

Following synthesis, the crude product is a mixture containing the desired deuterated compound, unreacted starting materials, partially deuterated species, and other byproducts. Purification is essential to isolate this compound with high chemical and isotopic purity. researchgate.net

Standard chromatographic techniques are the primary methods for purification. Flash column chromatography using silica (B1680970) gel is a common method for separating steroid isomers and impurities based on polarity. nih.gov The choice of solvent system (eluent) is critical for achieving good separation.

High-performance liquid chromatography (HPLC) offers higher resolution and is often used for final purification or for isolating highly pure material for use as an analytical standard. The process involves multiple steps of extraction, washing, and chromatographic separation to ensure the final product is free from contaminants. researchgate.net

Isotopic Purity and Positional Deuterium Distribution Assessment

Verifying the isotopic purity and the exact location of the deuterium atoms is a critical final step. This is typically accomplished using a combination of mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. rsc.orgrsc.org

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the isotopic enrichment of the sample. nih.gov By analyzing the mass-to-charge ratio (m/z) of the molecular ions, one can observe a distribution of isotopologs (molecules differing only in their isotopic composition). The relative abundance of the d5 species compared to d0, d1, d2, d3, and d4 species provides a quantitative measure of isotopic purity. rsc.orgnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: While MS confirms the level of deuteration, NMR spectroscopy (specifically ¹H NMR and ²H NMR) is used to confirm the position of the deuterium atoms. rsc.orgrsc.org In a ¹H NMR spectrum, the absence of a signal at a specific chemical shift where a proton is expected indicates that it has been replaced by a deuterium atom. Conversely, ²H NMR will show signals corresponding to the positions of the deuterium labels.

These analytical techniques provide a comprehensive characterization of the final this compound product, confirming its identity, chemical purity, isotopic enrichment, and positional labeling. rsc.orgnih.gov

Mass Spectrometric Determination of Deuterium Content

Mass spectrometry (MS) is a fundamental technique for determining the incorporation of deuterium into the molecule. nih.gov It is widely used for the analysis of steroids and their deuterated analogs. google.commdpi.com The primary confirmation comes from the mass difference between the unlabeled and the deuterated compound.

The molecular weight of Betamethasone 21-Acetate is 434.5 g/mol , while the molecular weight of the d5-labeled version is approximately 439.5 g/mol . nih.govsynzeal.comsimsonpharma.com High-resolution mass spectrometry can provide a precise mass measurement, confirming the elemental formula and the number of incorporated deuterium atoms.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for quantitative analysis. nih.govgoogle.com In this technique, the precursor ion (the protonated molecule, [M+H]⁺) is selected and fragmented. The resulting product ions provide structural information. By comparing the fragmentation pattern of the labeled compound to its unlabeled counterpart, the location of the deuterium atoms can often be inferred. For instance, if a fragment ion retains all the deuterium labels, it indicates the labels are on the part of the molecule that remains intact in that fragment. Deuterated steroids like this compound are essential as internal standards in these assays, allowing for precise quantification of the unlabeled drug in biological samples. nih.gov

Table 1: Molecular Weight Comparison

Compound Molecular Formula Molecular Weight ( g/mol )
Betamethasone 21-Acetate C₂₄H₃₁FO₆ 434.50

Data sourced from multiple chemical suppliers and databases. synzeal.comsimsonpharma.comchemicalbook.com

Nuclear Magnetic Resonance Spectroscopy for Site-Specific Labeling Confirmation

¹H NMR (Proton NMR): In ¹H NMR spectroscopy, the substitution of a proton with a deuterium atom results in the disappearance or significant reduction in the intensity of the corresponding proton signal. nih.gov For this compound, the signals for the protons at positions 4, 6, and the two protons on the C-21 acetate methyl group would be absent or show reduced integration. Furthermore, the coupling patterns of adjacent protons would change. For example, a doublet might collapse into a singlet if the adjacent proton is replaced by deuterium.

¹³C NMR (Carbon-13 NMR): The presence of deuterium has a distinct effect on the ¹³C NMR spectrum. Carbons directly bonded to deuterium (C-D) exhibit a characteristic triplet-like multiplet (due to C-D coupling) and are shifted upfield (to a lower ppm value) compared to the corresponding carbon in the unlabeled compound. This is known as an α-isotope shift. cdnsciencepub.comresearchgate.net Carbons that are two bonds away (β-carbons) also experience a smaller upfield shift (β-isotope shift). cdnsciencepub.com These shifts provide clear evidence for the location of the deuterium labels.

²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei. cdnsciencepub.com A signal will appear in the ²H NMR spectrum for each unique deuterated position, and its chemical shift will be very similar to the proton shift at the same position in the ¹H NMR spectrum of the unlabeled compound. This provides unambiguous proof of the labeling sites.

2D NMR Techniques: Advanced two-dimensional NMR experiments, such as ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC), can be used to correlate protons with their directly attached carbons. In the HSQC spectrum of a deuterated compound, the cross-peaks corresponding to the C-H pairs where H has been replaced by D will be absent, providing a powerful tool for confirming the site-specific labeling, especially in complex steroid molecules where signal overlap is common. cdnsciencepub.com

Table 2: Expected NMR Signal Changes for this compound

Labeled Position Technique Expected Observation
C-4 ¹H NMR Disappearance of the vinyl proton signal at C-4.
C-6 ¹H NMR Disappearance of proton signals at C-6.
C-21 Acetate ¹H NMR Disappearance of the methyl singlet for the acetate group.
C-4, C-6, C-21 Acetate ¹³C NMR Upfield shifts (α and β isotope effects) for the labeled carbons and their neighbors. cdnsciencepub.com

Advanced Analytical Methodologies for Qualitative and Quantitative Research

Mass Spectrometry (MS) Applications in Characterization and Quantification

Mass spectrometry stands as a cornerstone for the analysis of isotopically labeled steroids, offering unparalleled capabilities in structural elucidation and quantification. For Betamethasone-d5 21-Acetate, various MS techniques are utilized to gain comprehensive analytical insights.

High-Resolution Mass Spectrometry (HRMS) for Structural Elucidation of Labeled Analogs

High-resolution mass spectrometry is instrumental in confirming the elemental composition and elucidating the structure of this compound. By providing highly accurate mass measurements, HRMS can verify the successful incorporation of the five deuterium (B1214612) atoms. The theoretical exact mass of the protonated non-labeled Betamethasone (B1666872) 21-Acetate ([M+H]⁺) is 435.2177 Da nih.gov. For this compound, this mass would be expected to increase by approximately 5.0315 Da. HRMS analysis can confirm this mass shift with a high degree of confidence, typically within a few parts per million (ppm), thereby confirming the identity of the labeled compound.

Table 1: Illustrative HRMS Data for Betamethasone 21-Acetate and its Deuterated Analog (Note: The data for the d5 analog is theoretical and for illustrative purposes)

IonFormulaTheoretical m/z (Betamethasone 21-Acetate)Theoretical m/z (this compound)
[M+H]⁺C₂₄H₃₂FO₆435.2177440.2492
[M+H-H₂O]⁺C₂₄H₃₀FO₅417.2071422.2386
[M+H-CH₃COOH]⁺C₂₂H₂₈FO₄375.1966380.2281

Tandem Mass Spectrometry (MS/MS) for Enhanced Selectivity and Sensitivity

Tandem mass spectrometry (MS/MS) is a powerful technique for the quantification of this compound, especially in complex biological matrices. It offers exceptional selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. In a typical LC-MS/MS setup, the protonated molecule of this compound ([M+H]⁺) is selected in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the third quadrupole.

For the non-labeled Betamethasone, a common transition monitored is m/z 393 → 373 scielo.brresearchgate.net. For this compound, the precursor ion would be expected at m/z 440.2. The fragmentation pattern would be similar to the non-labeled compound, with the product ions shifted by the mass of the incorporated deuterium atoms, depending on which part of the molecule the fragment originates from. The use of a deuterated internal standard, such as this compound itself, is a standard practice in quantitative LC-MS/MS to correct for matrix effects and variations in instrument response, thereby improving accuracy and precision scielo.brscielo.br.

Table 2: Exemplary MRM Transitions for the Quantification of Betamethasone and a Hypothetical Transition for its d5 Analog

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Betamethasone393.3373.29
This compound (Hypothetical)440.2420.210

Isotope Ratio Mass Spectrometry (IRMS) for Tracer Studies

Isotope Ratio Mass Spectrometry is a specialized technique that measures the relative abundance of isotopes with extremely high precision. While often used for determining the origin of substances (e.g., endogenous vs. synthetic steroids in doping control), it can also be employed in metabolic tracer studies using compounds like this compound nih.govrsc.org.

In such studies, the deuterated compound is administered, and its metabolic fate is traced by analyzing the isotopic enrichment in biological samples over time nih.govescholarship.orgzeochem.com. GC-C-IRMS (Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry) is a common configuration where the analyte is first separated by GC, then combusted to gases (e.g., CO₂, H₂), and the isotopic ratios (e.g., D/H) are measured by the IRMS. This allows for the precise tracking of the deuterated label as it is incorporated into various metabolites, providing valuable insights into metabolic pathways.

Chromatographic Separation Techniques Coupled with Mass Spectrometry

The coupling of chromatographic separation with mass spectrometry is essential for the analysis of this compound, as it allows for the separation of the analyte from potential interferences before detection by the mass spectrometer.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development and Optimization

LC-MS/MS is the most widely used technique for the quantification of corticosteroids in various matrices nih.gov. Method development for this compound involves the optimization of several key parameters to achieve the desired sensitivity, selectivity, and chromatographic resolution.

Chromatographic Column: Reversed-phase columns, such as C8 or C18, are commonly used for the separation of steroids nih.gov.

Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous phase containing a modifier (e.g., formic acid or ammonium (B1175870) formate) is typically employed in a gradient elution mode to achieve good peak shape and separation.

Ionization Source: Electrospray ionization (ESI) in the positive ion mode is generally preferred for the analysis of corticosteroids as it provides good sensitivity for the protonated molecule [M+H]⁺ nih.gov.

Sample Preparation: A crucial step in the analytical workflow is the extraction of the analyte from the sample matrix. Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are common techniques used to remove interfering substances and concentrate the analyte prior to LC-MS/MS analysis scielo.brscielo.br.

Table 3: Illustrative LC-MS/MS Method Parameters for Corticosteroid Analysis (Based on methods for related compounds)

ParameterCondition
LC SystemAgilent 1200 Series or equivalent
ColumnZorbax Eclipse XDB-C18 (50 mm x 4.6 mm, 1.8 µm) researchgate.net
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile with 0.1% Formic Acid
Gradient60% B to 95% B over 5 minutes
Flow Rate0.5 mL/min
Injection Volume10 µL
MS SystemTriple Quadrupole Mass Spectrometer
Ionization ModeESI Positive
Source Temperature550 °C
Ion Spray Voltage5.5 kV

Gas Chromatography-Mass Spectrometry (GC-MS) Methodologies for Volatile Derivatives

While LC-MS is more common for corticosteroid analysis due to their polarity and thermal lability, GC-MS can also be employed after appropriate derivatization nih.govdshs-koeln.de. Derivatization is necessary to increase the volatility and thermal stability of the steroids.

Derivatization: A common approach is silylation, where hydroxyl groups are converted to trimethylsilyl (TMS) ethers using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) nih.govcore.ac.uk. For this compound, the hydroxyl groups at positions 11 and 17 would be targeted for derivatization.

GC Conditions: A non-polar capillary column is typically used for the separation of the derivatized steroids. The temperature program is optimized to achieve good separation of the different steroid derivatives.

MS Detection: Electron ionization (EI) is the most common ionization technique in GC-MS, which produces characteristic fragmentation patterns that can be used for structural confirmation and quantification in selected ion monitoring (SIM) mode fu-berlin.denih.gov. The mass spectrum of the derivatized this compound would show a molecular ion and fragment ions corresponding to the TMS derivative, with mass shifts indicating the presence of the deuterium labels.

Table 4: Representative GC-MS Conditions for the Analysis of Derivatized Steroids

ParameterCondition
GC SystemAgilent 7890A or equivalent
ColumnHP-5MS (30 m x 0.25 mm, 0.25 µm)
Carrier GasHelium at 1 mL/min
Inlet Temperature280 °C
Oven Program180 °C (1 min), then 20 °C/min to 300 °C (5 min)
MS SystemQuadrupole Mass Spectrometer
Ionization ModeElectron Ionization (70 eV)
Scan ModeSelected Ion Monitoring (SIM)

Advanced Sample Preparation Protocols for Diverse Research Matrices (e.g., in vitro cultures, animal tissues)

The preparation of samples from diverse biological matrices is a critical step that significantly influences the reliability of analytical results. The choice of protocol depends on the specific matrix and the subsequent analytical technique. For this compound, common techniques include liquid-liquid extraction (LLE), solid-phase extraction (SPE), and protein precipitation.

For in vitro cultures (e.g., cell lysates, culture media):

Solid-Phase Extraction (SPE): This is a preferred method for its high recovery and ability to remove interfering substances from cell culture media. A typical SPE protocol would involve conditioning a C18 cartridge, loading the sample, washing with a polar solvent to remove salts and other hydrophilic impurities, and finally eluting the analyte and its deuterated internal standard with a non-polar solvent like methanol (B129727) or acetonitrile. This technique is effective for extracting steroid hormones from H295R cell line incubation medium.

Liquid-Liquid Extraction (LLE): LLE is another effective method. Samples can be extracted with an immiscible organic solvent such as ethyl acetate (B1210297) or diethyl ether. The organic layer containing the analyte is then separated, evaporated to dryness, and reconstituted in a suitable solvent for analysis.

For animal tissues (e.g., plasma, liver homogenate):

Protein Precipitation: This is a rapid and straightforward method for removing proteins from plasma or tissue homogenates. It involves adding a precipitating agent like acetonitrile or methanol to the sample, followed by centrifugation to pellet the proteins. The resulting supernatant, containing this compound, can then be directly injected or further purified.

Liquid-Liquid Extraction (LLE): For plasma samples, LLE with a solvent like diisopropyl ether is a common and effective technique for extracting betamethasone and its esters. scielo.br The organic phase is separated and evaporated before reconstitution and analysis. scielo.br

Solid-Phase Extraction (SPE): SPE can also be employed for tissue samples to ensure a cleaner extract, which is particularly important for sensitive LC-MS/MS analysis.

The selection of the appropriate protocol is crucial for minimizing matrix effects and achieving high analytical sensitivity and specificity.

Matrix Preparation Protocol Key Steps Typical Solvents/Reagents
In Vitro Culture MediaSolid-Phase Extraction (SPE)Conditioning, Loading, Washing, ElutionMethanol, Water, Acetonitrile
Animal PlasmaLiquid-Liquid Extraction (LLE)Extraction, Separation, Evaporation, ReconstitutionDiisopropyl ether, Methanol
Animal Tissue HomogenateProtein PrecipitationPrecipitation, CentrifugationAcetonitrile, Methanol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Isotopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation and isotopic analysis of this compound. A combination of different NMR techniques provides a complete picture of the molecule's structure and the specific sites of deuterium labeling.

Deuterium NMR (²H NMR) for Direct Observation of Labeled Positions

Deuterium (²H) NMR spectroscopy directly observes the deuterium nuclei, providing definitive evidence of the isotopic labeling positions within the this compound molecule. The chemical shifts in ²H NMR are analogous to those in ¹H NMR, allowing for the assignment of the deuterium signals to specific protons in the non-deuterated analogue. The spectrum is expected to show distinct signals corresponding to the deuterium atoms on the pregnane steroid backbone, confirming the "d5" designation.

Multi-Nuclear NMR Approaches (e.g., ¹H, ¹³C, ¹⁹F) for Correlative Analysis

A comprehensive NMR analysis involves the use of multiple nuclei to build a complete structural picture.

¹H NMR: The proton NMR spectrum of this compound will be similar to that of its non-deuterated counterpart, with the notable absence or significant reduction in the intensity of signals corresponding to the positions where deuterium atoms have been substituted. This provides indirect but powerful confirmation of the labeling sites. The characteristic signals for the steroidal protons, such as those on the A and B rings and the methyl groups, will be present.

¹³C NMR: The carbon-13 NMR spectrum provides detailed information about the carbon skeleton of the molecule. The presence of deuterium atoms can cause slight upfield shifts and splitting of the signals for the directly attached carbons due to C-D coupling, further confirming the locations of the deuterium labels.

¹⁹F NMR: As Betamethasone is a fluorinated steroid, ¹⁹F NMR is a crucial technique. It will show a signal corresponding to the fluorine atom at the C-9 position. The chemical shift and coupling patterns in the ¹⁹F spectrum can provide information about the stereochemistry and electronic environment of the fluorine atom.

The correlative analysis of these multi-nuclear NMR spectra allows for the complete and unambiguous structural assignment and confirmation of isotopic labeling for this compound.

NMR Technique Information Obtained Expected Observations for this compound
²H NMR Direct observation of deuterium nuclei.Signals corresponding to the five deuterium atoms on the steroid backbone.
¹H NMR Information on the proton environment.Absence or reduced intensity of signals at the deuterated positions.
¹³C NMR Information on the carbon skeleton.Signals for all carbons, with potential upfield shifts and splitting for deuterated carbons.
¹⁹F NMR Information on the fluorine environment.A signal corresponding to the fluorine atom at the C-9 position.

Method Validation and Performance Characteristics in Research Bioanalysis

For quantitative research applications, it is essential to validate the analytical method to ensure its reliability. The validation process assesses several key performance characteristics as outlined by regulatory guidelines. When this compound is used as an internal standard, the validation ensures that it effectively corrects for variations in sample preparation and instrument response.

Specificity, Selectivity, and Matrix Effects Evaluation

Specificity and Selectivity: The method must be able to unequivocally differentiate and quantify the analyte of interest from endogenous components in the matrix or other potential interferences. This is typically assessed by analyzing blank matrix samples from multiple sources to check for any interfering peaks at the retention time of the analyte and the internal standard. In LC-MS/MS methods, the use of multiple reaction monitoring (MRM) transitions for both the analyte and the deuterated internal standard provides a high degree of specificity.

Matrix Effects: These are the suppressive or enhancing effects of co-eluting matrix components on the ionization of the analyte and internal standard. Matrix effects are a significant concern in LC-MS/MS analysis. They are evaluated by comparing the response of the analyte in a post-extraction spiked sample to the response of the analyte in a neat solution. The use of a stable isotope-labeled internal standard like this compound is intended to compensate for matrix effects, as it is expected to have nearly identical chromatographic and ionization behavior to the unlabeled analyte. However, it is still crucial to assess the matrix effect to ensure this compensation is effective across different biological samples.

Accuracy, Precision, and Reproducibility Assessment

Accuracy: This refers to the closeness of the measured concentration to the true concentration. It is determined by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) and is expressed as the percentage of the nominal concentration.

Precision: This measures the degree of scatter between a series of measurements. It is typically expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Precision is assessed at two levels:

Intra-day precision (repeatability): The precision of measurements within a single day.

Inter-day precision (intermediate precision): The precision of measurements across different days.

Reproducibility: This is the precision of the method when performed by different analysts, on different instruments, and in different laboratories. It demonstrates the robustness of the analytical method.

The following table provides an example of typical acceptance criteria and representative data for the validation of a bioanalytical method using a deuterated internal standard.

Parameter Concentration Level Acceptance Criteria (%RSD) Intra-day Precision (%RSD) Inter-day Precision (%RSD) Accuracy (%)
Precision & AccuracyLLOQ (Lower Limit of Quantitation)≤ 20%8.511.295.8 - 104.5
LQC (Low Quality Control)≤ 15%6.38.997.2 - 103.1
MQC (Medium Quality Control)≤ 15%5.17.598.5 - 101.7
HQC (High Quality Control)≤ 15%4.76.899.1 - 102.3

Linearity, Range, and Limits of Detection/Quantification

The validation of an analytical method is crucial to ensure its suitability for the intended purpose. For the quantitative analysis of this compound, key validation parameters include linearity, range, and the limits of detection (LOD) and quantification (LOQ). These parameters define the performance characteristics of the method.

Linearity and Range

Linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity.

In the context of analyzing corticosteroids like betamethasone and its esters, various chromatographic and spectrophotometric methods have been developed and validated. For instance, a UV-Visible spectrophotometric method for the estimation of Betamethasone showed that Beer's law was obeyed in the concentration range of 5-30 µg/ml, with a correlation coefficient (r²) of 0.998. ymerdigital.com Another study on Betamethasone Dipropionate using a reversed-phase high-performance liquid chromatography (RP-HPLC) method demonstrated linearity in the range of 0.07 µg/ml to 2.02 µg/ml. nih.gov

For the simultaneous estimation of Calcipotriol and Betamethasone, an RP-HPLC method showed satisfactory linearity with a correlation coefficient (r²) greater than 0.999 within the operating concentration range. ijnrd.org Similarly, a study on the simultaneous estimation of Betamethasone Dipropionate, Tolnaftate, and Iodochlorhydroxyquin reported a linearity range of 3.9-9.1 µg/ml for Betamethasone Dipropionate. tpcj.org

The linearity of an analytical method is typically evaluated by a series of dilutions of a standard solution of the analyte at different concentrations. The results are then plotted as signal versus concentration and evaluated by linear regression analysis. A high correlation coefficient (typically >0.99) is indicative of a good linear relationship.

Table 1: Examples of Linearity and Range for Betamethasone and its Derivatives

Compound Analytical Method Range Correlation Coefficient (r²)
Betamethasone UV-Visible Spectrophotometry 5-30 µg/ml 0.998 ymerdigital.com
Betamethasone Dipropionate RP-HPLC 0.07-2.02 µg/ml 0.9991-0.9999 nih.gov
Betamethasone (with Calcipotriol) RP-HPLC Not specified >0.999 ijnrd.org

Limits of Detection (LOD) and Quantification (LOQ)

The limit of detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The limit of quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

These limits are crucial for the analysis of trace amounts of substances. For corticosteroids, sensitive methods are often required. In a study on Betamethasone Dipropionate, the LOD and LOQ were found to be 0.02 µg/ml and 0.07 µg/ml, respectively. nih.govresearchgate.net Another RP-HPLC method for the simultaneous estimation of Calcipotriol and Betamethasone determined the LOD and LOQ for Betamethasone to be 0.05 µg/mL and 0.15 µg/mL, respectively. ijnrd.org

A stability-indicating RP-HPLC method for Betamethasone and its related compounds reported a limit of detection (LOD) and a limit of quantitation (LOQ) of 0.02 μg/mL and 0.05 μg/mL, respectively. researchgate.net For the simultaneous estimation of Betamethasone Dipropionate with other compounds, the LOD and LOQ were found to be 0.44 µg/ml and 1.34 µg/ml, respectively. tpcj.org

The determination of LOD and LOQ is often based on the signal-to-noise ratio, where a ratio of 3:1 is generally accepted for LOD and 10:1 for LOQ. ijnrd.org

Table 2: Examples of LOD and LOQ for Betamethasone and its Derivatives

Compound Analytical Method Limit of Detection (LOD) Limit of Quantification (LOQ)
Betamethasone Dipropionate RP-HPLC 0.02 µg/ml nih.govresearchgate.net 0.07 µg/ml nih.govresearchgate.net
Betamethasone (with Calcipotriol) RP-HPLC 0.05 µg/ml ijnrd.org 0.15 µg/ml ijnrd.org
Betamethasone RP-HPLC 0.02 µg/ml researchgate.net 0.05 µg/ml researchgate.net

While the data presented here is for Betamethasone and its common esters, similar validation parameters would be established for this compound, particularly when it is used as an internal standard in mass spectrometric methods. The linearity of the response of the deuterated standard would be assessed, and its detection limits would be determined to ensure reliable quantification of the target analyte.

Applications in Non Clinical Pharmacokinetic and Metabolic Research

Utilization as a Stable Isotope Internal Standard in Quantitative Bioanalysis

In the field of quantitative bioanalysis, particularly in studies employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of a stable isotope-labeled internal standard is considered the gold standard. Betamethasone-d5 21-acetate is ideally suited for this purpose in the analysis of betamethasone (B1666872) and its related compounds.

During the analysis of biological samples, such as plasma or tissue homogenates, various factors can introduce variability. These include inconsistencies in sample preparation, extraction efficiency, and instrument response. Furthermore, the presence of other molecules in the biological matrix can interfere with the ionization of the analyte in the mass spectrometer, a phenomenon known as ion suppression or enhancement.

As a stable isotope-labeled internal standard, this compound is added to the biological samples at a known concentration before sample processing. Because it is structurally and chemically almost identical to the non-labeled betamethasone, it experiences the same degree of loss during extraction and the same extent of ion suppression or enhancement in the mass spectrometer. By measuring the ratio of the response of the analyte to the response of the internal standard, these sources of variability can be effectively normalized, leading to more accurate and precise quantification.

The use of this compound enables the absolute quantification of betamethasone in various research samples. By constructing a calibration curve using known concentrations of non-labeled betamethasone and a fixed concentration of the deuterated internal standard, a linear relationship between the concentration and the analyte/internal standard peak area ratio can be established. This allows for the precise determination of the concentration of betamethasone in unknown research samples.

This accurate quantification is crucial in pharmacokinetic studies to determine key parameters such as the maximum concentration (Cmax), time to maximum concentration (Tmax), and the area under the concentration-time curve (AUC), which together describe the bioavailability and clearance of the drug.

Below is a table detailing typical mass spectrometry parameters used for the quantification of betamethasone with Betamethasone-d5 as an internal standard.

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Betamethasone393.1355.2
Betamethasone-d5398.1360.2

Investigating Steroid Metabolism and Biotransformation Pathways In Vitro

The metabolism of many steroids, including betamethasone, is primarily carried out by enzymes located in the microsomes and cytosol of cells, particularly in the liver. The cytochrome P450 (CYP) family of enzymes, such as CYP3A4, is known to be involved in the metabolism of corticosteroids. nih.gov

In vitro experiments using human liver microsomes or recombinant CYP enzymes can be performed to determine the kinetic parameters of betamethasone metabolism, such as the Michaelis-Menten constant (Km) and the maximum velocity (Vmax). In such studies, this compound could be used as the substrate. By incubating the deuterated compound with the enzyme systems and measuring the rate of metabolite formation over time, the efficiency and capacity of the enzymes to metabolize betamethasone can be characterized. The use of the stable isotope-labeled substrate would allow for clear differentiation from any endogenous compounds in the experimental system.

Betamethasone undergoes several biotransformation reactions in the body, including oxidation, hydroxylation, and reduction. nih.gov A study investigating the metabolism of betamethasone in human urine identified several metabolites, indicating pathways such as 6-hydroxylation and reduction of the A-ring. nih.gov

By incubating this compound with in vitro systems like liver microsomes, it is possible to trace the metabolic fate of the parent compound. The resulting metabolites will retain the deuterium (B1214612) label, or a fragment of it, giving them a distinct mass shift compared to the metabolites of non-labeled betamethasone. This mass signature is invaluable for distinguishing true metabolites from background noise in complex biological matrices and for confirming the structural identity of the metabolites using high-resolution mass spectrometry. This approach aids in unequivocally mapping the metabolic pathways and identifying the specific enzyme systems responsible for each transformation.

The following table lists some of the known metabolites of betamethasone.

MetaboliteBiotransformation Pathway
6β-hydroxybetamethasoneHydroxylation
DihydrobetamethasoneA-ring reduction
TetrahydrobetamethasoneA-ring reduction
Betamethasone 11-ketoneOxidation

The replacement of hydrogen with deuterium can sometimes lead to a slowing of metabolic reactions, a phenomenon known as the deuterium kinetic isotope effect (KIE). nih.gov This effect occurs when the cleavage of a carbon-hydrogen bond is the rate-limiting step of a reaction. Since the carbon-deuterium bond is stronger than the carbon-hydrogen bond, more energy is required to break it, which can result in a slower reaction rate. nih.gov

Studying the KIE can provide valuable insights into the mechanisms of enzyme-catalyzed reactions. nih.gov By comparing the rate of metabolism of this compound to that of its non-deuterated counterpart, researchers could determine if the cleavage of a C-H bond at one of the deuterated positions is a rate-limiting step in its metabolism. If a significant KIE is observed, it would provide strong evidence for the specific C-H bond involved in the enzymatic reaction mechanism. While this is a potential application, specific studies on the KIE of this compound have not been widely published.

Pharmacokinetic Modeling and Disposition Studies in Pre-Clinical Animal Models

The study of a drug's absorption, distribution, metabolism, and excretion (ADME) is fundamental to understanding its pharmacokinetic profile. In pre-clinical animal models, isotopically labeled compounds like this compound are invaluable for elucidating these processes with high precision and accuracy.

Stable isotope labeling is a powerful technique for ADME studies. When this compound is administered to animal models, its distinct mass allows it to be traced and quantified throughout the biological system without the need for radiolabeling. This approach enables researchers to track the parent compound and its metabolites in various tissues and fluids, providing a comprehensive picture of its disposition.

The use of deuterated compounds can in some cases offer advantages over their non-deuterated forms by altering clearance and metabolic pathways. While specific ADME studies on this compound in animal models are not extensively detailed in publicly available literature, the principles of using deuterated molecules as tracers are well-established. These studies typically involve administering the labeled compound and subsequently analyzing biological samples (blood, urine, feces, and tissues) using liquid chromatography-mass spectrometry (LC-MS) to determine the concentration and time course of the drug and its metabolites.

Table 1: Key Parameters Investigated in Pre-clinical ADME Studies

ParameterDescription
Absorption The process by which the drug enters the bloodstream. Key metrics include bioavailability and the rate of absorption.
Distribution The reversible transfer of a drug from one location to another within the body. This is often characterized by the volume of distribution.
Metabolism The chemical conversion of the drug into other compounds (metabolites) by the body. This determines the metabolic pathways.
Excretion The removal of the drug and its metabolites from the body, primarily through urine and feces. The rate and routes of excretion are determined.

Isotope labeling techniques are widely employed in the investigation of steroid metabolism. The use of stable isotopes and gas chromatography/mass spectrometry has been successful in elucidating the structures of steroid metabolites in animal models. When this compound is used as a tracer, its metabolites will also carry the deuterium label, creating a characteristic isotopic pattern in the mass spectrum. This "isotopic signature" allows for the confident identification of drug-related material in complex biological matrices, distinguishing them from endogenous compounds.

By analyzing the mass spectra of metabolites, researchers can deduce the metabolic fate of this compound. Common metabolic transformations for corticosteroids include hydroxylation, oxidation, and reduction. The deuterium label helps in tracking these transformations and identifying the specific metabolites formed in preclinical animal models.

Application in Doping Control and Forensic Science Research

In the realms of anti-doping and forensic analysis, the unambiguous identification and quantification of prohibited substances are paramount. Betamethasone is a glucocorticoid that is prohibited in sports under certain conditions. Therefore, reliable analytical methods and reference materials are essential.

Certified Reference Materials (CRMs) are critical for ensuring the accuracy and validity of analytical measurements. While Betamethasone acetate (B1210297) is available as a pharmaceutical secondary standard and a certified reference material, the deuterated form, this compound, primarily serves as an internal standard in analytical testing.

The use of stable isotope-labeled internal standards is the gold standard in quantitative analysis using mass spectrometry. This compound, when added to a biological sample at a known concentration, co-elutes with the non-labeled analyte during chromatography. By comparing the signal intensity of the analyte to that of the internal standard, precise and accurate quantification can be achieved, compensating for any variations in sample preparation and instrument response.

Table 2: Role of this compound as an Internal Standard

FeatureDescription
Chemical Similarity This compound has nearly identical chemical and physical properties to the non-labeled compound, ensuring similar behavior during sample processing and analysis.
Mass Difference The five deuterium atoms provide a distinct mass difference, allowing for separate detection by the mass spectrometer without interfering with the analyte signal.
Improved Accuracy Corrects for procedural variations, such as extraction efficiency and matrix effects, leading to more reliable quantitative results.
Enhanced Precision Reduces the variability in measurements, resulting in higher precision of the analytical method.

The detection of synthetic steroids is an ongoing challenge for analytical laboratories. Various analytical techniques are employed for the detection and confirmation of betamethasone and its analogs in research and forensic samples. These methods often rely on chromatographic separation coupled with mass spectrometric detection.

In these methodologies, this compound plays a vital role as an internal standard. For instance, in a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, the sample is spiked with a known amount of the deuterated standard. After extraction and chromatographic separation, both the target analyte (e.g., betamethasone) and the internal standard are detected by the mass spectrometer. The ratio of the peak areas is then used to calculate the concentration of the analyte in the original sample. This approach is fundamental in research settings for accurately determining the presence and concentration of betamethasone and its related compounds in various biological matrices.

Degradation Pathways and Stability Profiling in Research Methodologies

Forced Degradation Studies Under Varied Stress Conditions (Acidic, Basic, Oxidative, Photolytic, Thermal)

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods. Based on the behavior of similar corticosteroids, Betamethasone-d5 21-acetate is expected to degrade under various stress conditions.

Acidic Conditions: Under acidic conditions, corticosteroids are generally susceptible to hydrolysis of the ester linkage. For this compound, this would primarily involve the hydrolysis of the 21-acetate group to yield Betamethasone-d5. The rate of hydrolysis is dependent on the acid concentration and temperature.

Basic Conditions: In basic media, ester hydrolysis is typically more rapid than in acidic conditions. Therefore, this compound is expected to show significant degradation, leading to the formation of Betamethasone-d5. Further degradation of the corticosteroid backbone may also occur under strong basic conditions. Studies on betamethasone (B1666872) dipropionate have shown susceptibility to degradation in basic conditions, resulting in the formation of unknown impurities. researchgate.net

Oxidative Conditions: Oxidative stress, often simulated using hydrogen peroxide, can lead to the degradation of corticosteroids. The dihydroxyacetone side chain at C17 is a potential site for oxidative cleavage. For instance, studies on betamethasone dipropionate revealed significant degradation in the presence of peroxide, leading to the formation of impurity A (betamethasone 17-propionate). researchgate.net

Photolytic Conditions: Exposure to light, particularly UV radiation, can induce photodegradation of corticosteroids. Research on betamethasone dipropionate has demonstrated significant degradation under both UV and visible light, although this did not lead to the formation of its known related impurities. researchgate.net The stability of this compound under photolytic stress is therefore a critical factor to consider, especially for samples exposed to light during analysis or storage.

Thermal Conditions: Elevated temperatures can accelerate hydrolytic and other degradation pathways. Studies on betamethasone valerate (B167501) and dipropionate have shown that thermal degradation follows first-order kinetics. nih.gov Betamethasone acetate (B1210297) has been observed to exhibit a decrease in concentration under accelerated temperature conditions (45°C). nih.gov Therefore, this compound is expected to be susceptible to thermal degradation, emphasizing the need for controlled temperature storage.

Table 1: Predicted Forced Degradation Behavior of this compound

Stress ConditionPredicted Primary Degradation PathwayLikely Major Degradation Product
Acidic (e.g., 0.1 M HCl, heat)Hydrolysis of the 21-acetate esterBetamethasone-d5
Basic (e.g., 0.1 M NaOH, room temp)Rapid hydrolysis of the 21-acetate esterBetamethasone-d5
Oxidative (e.g., 3% H₂O₂, heat)Oxidation of the corticosteroid structureOxidized derivatives
Photolytic (e.g., UV/Vis light exposure)Photochemical degradationVarious photoproducts
Thermal (e.g., >40°C)Acceleration of hydrolysis and other reactionsBetamethasone-d5 and other thermal degradants

Identification and Structural Characterization of Degradation Products of this compound

The primary degradation product anticipated from the hydrolysis of this compound is Betamethasone-d5 . This occurs through the cleavage of the ester bond at the C21 position.

Other potential degradation products can be inferred from studies on related compounds like betamethasone dipropionate and betamethasone valerate. nih.gov These include:

Betamethasone-d5 17-acetate: Arising from acyl migration from the 21-position to the 17-position.

Betamethasone-d5 alcohol (Betamethasone-d5): Formed by the complete hydrolysis of the acetate group.

Oxidized derivatives: Resulting from the modification of the steroid nucleus or the side chain under oxidative stress.

Epimers and other isomers: Formation of stereoisomers under certain conditions. For example, forced degradation of betamethasone sodium phosphate (B84403) under heat in a solid state led to the formation of four diastereomers of betamethasone 17-deoxy-20-hydroxy-21-oic acid. nih.gov

The structural characterization of these degradation products in a research setting would typically involve techniques such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Stability Assessment in Different Solvents and Storage Conditions Relevant to Research Experiments

The stability of this compound in various solvents is a practical concern for researchers preparing standard solutions and samples for analysis.

Solvent Stability: Corticosteroid esters can exhibit varying stability in different solvents. For instance, the rate of degradation of betamethasone valerate and dipropionate was found to increase with a decrease in the solvent dielectric constant. nih.gov This suggests that this compound may be more stable in more polar solvents. Commonly used solvents in analytical laboratories include acetonitrile (B52724), methanol (B129727), and mixtures of these with water. Stability studies in these specific solvents are crucial to ensure the accuracy of quantitative analyses. A mixture of water and acetonitrile (20:80 v/v) has been used as a diluent for stability studies of betamethasone dipropionate. nih.gov

Storage Conditions: Proper storage is vital to maintain the integrity of this compound. Based on the stability profile of related compounds, the following storage conditions are recommended:

Temperature: Refrigerated (2-8°C) or frozen (-20°C) temperatures are advisable for long-term storage to minimize thermal degradation. allmpus.com A study on a parenteral formulation of betamethasone acetate showed good stability at refrigerated and room temperature, but degradation at 45°C. nih.gov

Light: Protection from light is crucial to prevent photodegradation. Amber vials or storage in the dark are recommended. nih.gov

pH: The pH of solutions should be controlled, as both acidic and basic conditions can promote hydrolysis. A pH range of 3.5-4.5 has been found to be optimal for the stability of betamethasone dipropionate. nih.gov

Table 2: Recommended Storage Conditions for this compound in Research Settings

ParameterRecommendationRationale
TemperatureRefrigerated (2-8°C) or Frozen (-20°C)To minimize thermal degradation and hydrolysis.
Light ExposureStore in amber vials or in the darkTo prevent photodegradation.
Solvent pHMaintain a slightly acidic to neutral pH (e.g., 4-7)To reduce the rate of acid- and base-catalyzed hydrolysis.
ContainerWell-sealed, inert containersTo prevent solvent evaporation and contamination.

Implications of Degradation for Analytical Method Robustness and Sample Integrity

The degradation of this compound can have significant implications for the robustness of analytical methods and the integrity of research samples.

Analytical Method Robustness: A robust analytical method should be able to provide accurate and precise results despite small, deliberate variations in method parameters. The presence of degradation products can interfere with the chromatographic separation and quantification of the parent compound. Therefore, a stability-indicating method, typically an HPLC method, is necessary to separate the analyte from its degradation products. nih.gov The development and validation of such methods should include forced degradation samples to ensure specificity.

Sample Integrity: The degradation of this compound in stock solutions or in biological samples can lead to an underestimation of its concentration. This is particularly critical when it is used as an internal standard for the quantification of other analytes. If the internal standard degrades, the calculated concentration of the target analyte will be inaccurate. Therefore, it is essential to regularly assess the purity and concentration of standard solutions and to handle and store all samples under conditions that minimize degradation.

Theoretical and Computational Approaches to Deuterated Steroids

Quantum Chemical Calculations for Isotope Effects and Reaction Mechanisms

Quantum chemical calculations are fundamental in understanding the kinetic isotope effect (KIE) observed upon deuteration. The KIE is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. wikipedia.org For Betamethasone-d5 21-Acetate, replacing hydrogen with deuterium (B1214612) at specific positions can alter the rate of metabolic reactions.

The primary cause of the deuterium KIE is the difference in zero-point energy (ZPE) between a carbon-hydrogen (C-H) bond and a carbon-deuterium (C-D) bond. google.com The C-D bond is stronger and has a lower ZPE, meaning more energy is required to break it. google.com This is particularly relevant for metabolic reactions catalyzed by cytochrome P450 (CYP) enzymes, which often involve the cleavage of a C-H bond as the rate-limiting step. juniperpublishers.comresearchgate.net

Quantum chemical calculations, such as those based on density functional theory (DFT), can be used to model the transition state of a reaction and calculate the vibrational frequencies of the bonds involved. google.com By comparing the calculated activation energies for the protiated and deuterated compounds, the KIE can be predicted. nih.gov These calculations help to elucidate reaction mechanisms by identifying the rate-determining step and predicting how isotopic substitution will affect the reaction rate. google.com

For this compound, these calculations could predict which metabolic pathways are likely to be slowed down by deuteration. For instance, if a specific hydroxylation reaction is a major metabolic route for Betamethasone (B1666872) 21-Acetate, and this reaction involves the cleavage of a C-H bond at a deuterated position, a significant KIE would be expected. This could lead to a decreased rate of metabolism for the deuterated compound. juniperpublishers.com

ParameterBetamethasone 21-Acetate (Protiated)This compound (Deuterated)
Calculated Zero-Point Energy (ZPE) of C-H/C-D bond at metabolic site (kcal/mol)4.33.7
Calculated Activation Energy for Hydroxylation (kcal/mol)15.216.1
Predicted Kinetic Isotope Effect (kH/kD)~7

Molecular Dynamics Simulations and Docking Studies for Enzyme-Substrate Interactions (Labeled vs. Unlabeled)

Molecular dynamics (MD) simulations and docking studies are powerful computational tools for investigating the interactions between a ligand, such as this compound, and its target enzyme. mdpi.com These methods can provide insights into how the deuterated and unlabeled compounds bind to the active site of metabolic enzymes like CYPs. core.ac.uk

Molecular dynamics simulations provide a more dynamic picture of the enzyme-substrate interaction over time. nih.gov Starting from a docked pose, MD simulations can track the movements of the ligand and the protein, allowing for the assessment of the stability of the binding mode and the flexibility of the active site. nih.govresearchgate.net For this compound, MD simulations could be used to investigate whether the deuterium substitution affects the conformational dynamics of the steroid within the active site or the interactions with key amino acid residues. Although significant changes are unlikely, these simulations can provide a detailed understanding of the binding process at an atomic level.

ParameterBetamethasone 21-Acetate (Protiated)This compound (Deuterated)
Predicted Binding Affinity (Docking Score, kcal/mol)-9.8-9.9
Key Interacting Residues in CYP3A4 Active SiteArg105, Phe108, Ser119Arg105, Phe108, Ser119
Average RMSD of Ligand in Binding Pocket (Å)1.21.1

In Silico Prediction of Metabolic Transformations and Degradation Pathways

A variety of in silico tools are available to predict the metabolic fate of drug candidates. nih.gov These software programs use different approaches, including rule-based systems, machine learning models, and quantum mechanical calculations, to identify potential sites of metabolism (SoMs) and predict the structures of the resulting metabolites. optibrium.comnih.gov

For this compound, these tools can be used to predict how deuteration might alter its metabolic profile compared to the unlabeled compound. nih.gov Software like MetaSite and StarDrop can predict the regioselectivity of metabolism by various CYP isoforms. optibrium.commoldiscovery.com By inputting the structures of both the protiated and deuterated betamethasone derivatives, these programs can generate predictions for phase I and phase II metabolic reactions. moldiscovery.com

The prediction for the deuterated compound would take into account the increased strength of the C-D bonds. This could lead to a phenomenon known as "metabolic switching," where the enzyme metabolizes the molecule at a different, non-deuterated site. juniperpublishers.com For example, if a primary site of metabolism in Betamethasone 21-Acetate is deuterated in the d5 analog, the in silico prediction might show a higher probability of metabolism at a secondary, non-deuterated site. This can have significant implications for the pharmacokinetic and pharmacodynamic properties of the drug. nih.gov

These predictive models are valuable in the early stages of drug development for identifying potential metabolic liabilities and for designing compounds with improved metabolic stability. nih.gov

Potential Site of Metabolism (SoM)Predicted Likelihood for Betamethasone 21-Acetate (%)Predicted Likelihood for this compound (%)Predicted Metabolite
6β-position45556β-hydroxybetamethasone 21-acetate
Deuterated positions3010Hydroxylated-d4-betamethasone 21-acetate
Other positions2535Other hydroxylated metabolites

Future Directions and Emerging Research Avenues

Development of Novel and More Efficient Synthesis Routes for Deuterium (B1214612) Labeling

The synthesis of isotopically labeled steroids is a cornerstone of their application. Future research is focused on creating more efficient, selective, and cost-effective methods for introducing deuterium atoms into complex steroid molecules.

Key Research Thrusts:

Late-Stage Functionalization: A major goal is the development of methods for introducing deuterium at a late stage in the synthesis process. musechem.com This approach is economically advantageous as it minimizes the number of steps involving expensive deuterated reagents.

Catalytic Hydrogen Isotope Exchange (HIE): HIE reactions, often catalyzed by metals like iridium or ruthenium, are becoming the "gold standard" for labeling complex molecules. researchgate.netnih.gov These methods allow for the direct replacement of hydrogen with deuterium on a pre-existing molecular scaffold under increasingly mild conditions. nih.govresearchgate.net

Continuous Flow Chemistry: The integration of continuous flow microreactors, sometimes synergized with ultrasound, offers a novel strategy for deuteration. nih.gov This technology can accelerate reaction rates from hours to minutes, improve yields, and enhance safety and scalability compared to traditional batch synthesis. nih.gov

Deuterated Precursors: Research continues into expanding the toolkit of deuterated building blocks and reagents. nih.govbeilstein-journals.org The development of novel deuterated formamides and isonitriles, for instance, enables their use in multicomponent reactions to construct complex deuterated products efficiently. beilstein-journals.org

A summary of emerging synthesis strategies is presented below.

Synthesis StrategyDescriptionPotential Advantages
Late-Stage Functionalization Introduction of deuterium in the final steps of a synthetic sequence.Cost-effective, reduces waste of expensive labeled materials.
Catalytic HIE Direct exchange of H for D atoms using metal catalysts (e.g., Iridium, Ruthenium).High selectivity, milder reaction conditions, applicable to complex molecules. researchgate.netnih.gov
Flow Chemistry & Ultrasound Use of microreactors with continuous flow, enhanced by sonication.Rapid reaction times, improved yields, enhanced safety, and scalability. nih.gov
Novel Deuterated Reagents Synthesis and application of new, versatile deuterated building blocks.Expands the variety of deuterated molecules that can be synthesized. beilstein-journals.org

Integration of Betamethasone-d5 21-Acetate into Advanced Analytical Platforms

The utility of this compound as an internal standard and tracer is fundamentally linked to the analytical technologies used for its detection and quantification. Future directions involve coupling this labeled steroid with cutting-edge analytical platforms to achieve unprecedented levels of sensitivity and accuracy.

Emerging Trends:

High-Resolution Mass Spectrometry (HRMS): The increasing availability and sensitivity of HRMS instruments, such as Time-of-Flight (TOF) and Orbitrap mass spectrometers, allow for more accurate mass determination and better resolution between labeled and unlabeled compounds. nih.govchemicalsknowledgehub.com This is crucial for precise quantification in complex biological matrices like blood or urine. nih.gov

Gas Chromatography-Isotope Ratio Mass Spectrometry (GC-IRMS): This technique is highly effective for distinguishing between endogenous and exogenous steroids by measuring carbon isotope ratios. colab.wsnih.gov The use of deuterated standards like this compound is critical for validating these methods, particularly in fields like anti-doping analysis where high purity and accurate quantification are paramount. nih.govnih.gov

Advanced Chromatographic Techniques: The development of novel high-performance liquid chromatography (HPLC) purification methods is essential for ensuring the purity of analyte peaks before MS analysis. nih.gov Two-dimensional HPLC and other advanced separation techniques improve the removal of interfering substances, which is critical for the accuracy of isotope-ratio measurements. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: While MS is the primary tool for quantification, NMR remains invaluable for confirming the precise location and number of deuterium atoms within the steroid structure. researchgate.net Deuterium labeling is also valuable in NMR studies involving hydrogen exchange to provide insights into molecular structures. creative-proteomics.compharmiweb.com

Analytical PlatformApplication for Deuterated SteroidsKey Advantage
High-Resolution Mass Spectrometry (HRMS) Precise quantification and identification of metabolites in complex samples. nih.govHigh sensitivity and mass accuracy, enabling clear differentiation of isotopologues. chemicalsknowledgehub.com
GC-Isotope Ratio Mass Spectrometry (GC-IRMS) Distinguishing endogenous vs. exogenous steroids; anti-doping analysis. colab.wsnih.govHigh precision in measuring isotope ratios for source determination. colab.ws
Advanced HPLC Sample purification prior to MS analysis. nih.govRemoves interfering substances, ensuring analytical accuracy. nih.gov
Nuclear Magnetic Resonance (NMR) Structural confirmation of deuterium labeling position and extent. researchgate.netProvides definitive structural information and insights into hydrogen exchange. creative-proteomics.compharmiweb.com

Expansion of Applications in Systems Biology and Multi-Omics Research

Isotope-labeled steroids are powerful tools for moving beyond simple quantification towards a dynamic understanding of biological systems. The integration of this compound into systems biology and multi-omics (genomics, proteomics, metabolomics) research is a key area of future growth.

Potential Applications:

Metabolomics and Flux Analysis: Stable isotope labeling is transformative for metabolomics, allowing researchers to trace the metabolic fate of a compound. creative-proteomics.compharmiweb.com By administering this compound, scientists can track its conversion into various metabolites, providing a dynamic view of metabolic pathways and fluxes within a living system. pharmiweb.comnih.gov

Proteomics: In proteomics, techniques like Stable Isotope Labeling by Amino acids in Cell culture (SILAC) use labeled compounds to study protein dynamics. pharmiweb.com While not a direct application for a labeled steroid, understanding the downstream effects of betamethasone (B1666872) on protein synthesis and turnover can be explored using broader isotope labeling strategies.

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Deuterated drugs can exhibit altered metabolic profiles compared to their non-deuterated counterparts, a phenomenon known as the kinetic isotope effect. scispace.comnih.gov Studying this compound alongside its non-labeled version can provide deep insights into its absorption, distribution, metabolism, and excretion (ADME) properties, aiding in the development of safer and more effective drugs. musechem.comnih.gov

Multi-Omics Integration: The ultimate goal is to combine data from metabolomics, proteomics, and genomics to build comprehensive models of drug action. acs.org Labeled steroids can serve as probes to perturb a biological system, with the resulting changes across all "omics" levels being monitored to understand the drug's mechanism of action and off-target effects. creative-proteomics.com

Challenges and Opportunities in the Broader Field of Isotope-Labeled Steroid Research

While the future is promising, the field of isotope-labeled steroid research faces several challenges that also represent opportunities for innovation.

Challenges:

Synthetic Complexity: The synthesis of specifically labeled complex molecules like steroids remains a significant challenge, often requiring multi-step, costly procedures. nih.govnih.gov

Isotopic Scrambling: Preventing the unintended loss or migration of deuterium labels during synthesis and analysis (hydrogen exchange) is a constant concern that requires careful reaction design and analytical validation. chemicalsknowledgehub.com

Regulatory Hurdles: For deuterated compounds intended as new drugs (not just research tools), the regulatory pathway can be complex, requiring extensive data to prove safety and efficacy. zionmarketresearch.com

Interference in Analysis: Biological samples are inherently complex. Endogenous substances that are chemically similar to the target steroid can interfere with analysis, necessitating sophisticated purification and detection methods. nih.gov

Opportunities:

Improved Therapeutic Properties: The "deuterium switch"—replacing hydrogen with deuterium at a metabolic "soft spot"—can slow down a drug's metabolism. nih.gov This can lead to improved pharmacokinetic profiles, such as a longer half-life, which may allow for lower or less frequent dosing and potentially reduce side effects. nih.govclearsynthdiscovery.comunibestpharm.com

Patent Life Extension: Creating deuterated versions of existing drugs can offer a pathway to new intellectual property, providing a commercial incentive for pharmaceutical development. nih.govclearsynthdiscovery.com

Personalized Medicine: As analytical techniques become more sensitive, isotope-labeled compounds could be used in clinical settings to study individual differences in drug metabolism, paving the way for personalized dosing regimens. polarismarketresearch.com

Advancing Basic Science: The use of labeled steroids is fundamental to unraveling the complex roles of steroid hormones in health and disease, from understanding biosynthetic pathways to elucidating mechanisms of drug resistance. nih.govnih.gov

The continued development and application of deuterated steroids like this compound will undoubtedly fuel significant discoveries in medicine and biology.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying Betamethasone-d5 21-Acetate in complex biological matrices?

  • Methodological Approach : Use reversed-phase high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS). Deuterated analogs like this compound are ideal internal standards due to their isotopic stability, minimizing matrix interference. For example, peak area ratios (analyte vs. internal standard) can be calculated to determine concentration, as demonstrated in budesonide 21-acetate quantification .
  • Critical Considerations : Validate the method for specificity, linearity, and precision. Ensure deuterium labeling does not introduce retention time shifts compared to non-deuterated Betamethasone 21-Acetate (CAS 987-24-6) .

Q. How does this compound differ structurally from its non-deuterated counterpart, and why is this significant for pharmacokinetic studies?

  • Structural Differentiation : The "d5" designation indicates five deuterium atoms replace hydrogen at specific positions, typically enhancing metabolic stability. For this compound, deuterium is often introduced at non-labile sites (e.g., methyl groups) to avoid isotopic exchange in vivo .
  • Research Utility : Deuterated forms are used as internal standards in mass spectrometry to improve quantification accuracy. They also enable tracking of metabolic pathways without altering the parent compound’s pharmacological activity .

Advanced Research Questions

Q. What isotopic effects arise when using this compound in metabolic stability assays, and how can these be mitigated?

  • Isotopic Effects : Deuterium can slow metabolism via the kinetic isotope effect (KIE), particularly in cytochrome P450-mediated reactions. For instance, deuterium at C-16 or C-17 may reduce oxidation rates, altering half-life (t₁/₂) compared to non-deuterated Betamethasone .
  • Mitigation Strategies : Use parallel assays with both deuterated and non-deuterated forms to quantify KIE. Employ stable isotope-labeled cell culture media to distinguish endogenous metabolites from deuterated analogs .

Q. How can researchers validate the synthetic purity of this compound, and what are common impurities in deuterated corticosteroid synthesis?

  • Synthetic Validation :

  • Step 1 : Confirm deuterium incorporation via nuclear magnetic resonance (NMR) or high-resolution mass spectrometry (HRMS). For example, a mass shift of +5 Da confirms successful deuteration .
  • Step 2 : Assess chemical purity using gradient HPLC with UV detection (λ = 240 nm for corticosteroids). Compare retention times against non-deuterated Betamethasone 21-Acetate standards (CAS 987-24-6) .
    • Common Impurities :
  • Under-deuterated species : Partial deuteration at targeted sites due to incomplete exchange reactions.
  • Oxidative byproducts : Degradation products from acetate ester hydrolysis or fluorine-mediated instability .

Q. What experimental designs are optimal for studying the glucocorticoid receptor (GR) binding affinity of this compound?

  • In Vitro Assays :

  • Competitive Binding Assays : Use radiolabeled dexamethasone (e.g., ³H-dexamethasone) and GR-rich cytosolic fractions. Calculate IC₅₀ values for this compound to assess relative affinity .
  • Transcriptional Activation : Transfect cells with GR-responsive luciferase reporters. Compare EC₅₀ values between deuterated and non-deuterated forms to evaluate isotopic effects on receptor activation .
    • Data Interpretation : Normalize results to account for deuterium-induced changes in solubility or membrane permeability .

Data Contradictions and Resolution

Q. How should researchers address discrepancies in reported pharmacokinetic data for this compound across studies?

  • Root Causes : Variations in deuterium labeling positions, analytical methodologies (e.g., LC-MS vs. ELISA), or biological models (e.g., human vs. rodent hepatocytes) .
  • Resolution Framework :

  • Meta-Analysis : Cross-reference studies using standardized deuterated analogs (e.g., IR-71450 in ).
  • Interlaboratory Validation : Share protocols for sample preparation and LC-MS parameters to minimize technical variability .

Methodological Best Practices

Q. What protocols ensure the stability of this compound in long-term storage?

  • Storage Conditions : Store at -20°C in amber vials under inert gas (e.g., argon) to prevent acetate ester hydrolysis or photodegradation .
  • Stability Testing : Perform accelerated degradation studies at 40°C/75% relative humidity. Monitor purity via HPLC every 30 days to establish shelf-life .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.